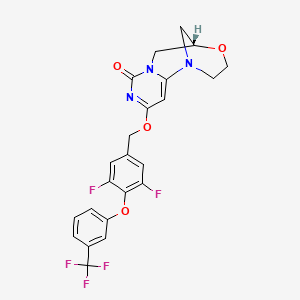
1-(alpha-L-Threofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:
- Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
- Deprotection and purification to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.
Scientific Research Applications
1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
2’-Deoxycytidine: Another nucleoside analog with anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
InChI Key |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
Isomeric SMILES |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)





![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

